molecular formula C25H22N2O4S B2606973 1-(4-(Tert-butyl)phenyl)-6-methoxy-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886170-12-3

1-(4-(Tert-butyl)phenyl)-6-methoxy-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B2606973
CAS RN: 886170-12-3
M. Wt: 446.52
InChI Key: AQFRYHVALHOLFK-UHFFFAOYSA-N
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Description

Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS. They are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation . Phenyl compounds are aromatic compounds containing a phenyl group .


Synthesis Analysis

The synthesis of thiazoles involves several artificial paths and varied physico-chemical factors . The synthesis of phenyl compounds often involves reactions with phenyl groups .


Molecular Structure Analysis

Thiazoles have similar chemical and physical properties to pyridine and pyrimidine, although some of their derivatives behave similarly to the thiophene and furan . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .


Chemical Reactions Analysis

Thiazoles occupy potent biological applications, described by Hantzsch and Weber for the first time in 1887 . They are used in the cure of cancer .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiazoles are influenced by the presence of sulfur and nitrogen atoms in the ring structure .

Scientific Research Applications

Synthesis and Photovoltaic Applications

DPP derivatives and structurally similar compounds have been extensively researched for their synthesis and application in photovoltaic devices. For example, conjugated polymers incorporating DPP units show promising applications in polymer solar cells due to their strong absorption and high electron mobility. These materials demonstrate significant potential for enhancing the power conversion efficiency of solar cells, highlighting their importance in renewable energy technologies (Hu et al., 2015).

Supramolecular Chemistry

The self-assembly of DPP-based compounds into metallo-supramolecular polymers reveals their application in creating materials with unique optical properties. Such assemblies are characterized by their strong and broad visible absorption, which is crucial for developing novel optical materials. This property is beneficial for applications in light-harvesting systems and photonic devices (Chen et al., 2014).

Organic Electronics and Luminescent Materials

The development of deeply colored polymers containing isoDPP units for electronic applications is another area of interest. These polymers exhibit high solubility in organic solvents and strong fluorescence, making them suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The study of their photophysical properties underlines the potential for creating new materials with desired electronic and luminescent characteristics (Welterlich et al., 2012).

Chemical Synthesis and Drug Development

Research into the chemical synthesis of DPP derivatives and their analogs has also shown potential applications in drug development. The exploration of novel synthetic routes and the characterization of these compounds provide a foundation for designing drugs with improved efficacy and specificity. This area of research is crucial for the pharmaceutical industry, aiming to discover new therapeutic agents with enhanced performance (Vydzhak & Panchishin, 2008).

Mechanism of Action

Thiazoles are an adaptable heterocycle present in several drugs used in the cure of cancer . Aryl thiazoles were prepared and evaluated for their anticancer actions .

Safety and Hazards

The safety and hazards associated with thiazoles and phenyl compounds depend on the specific compound and its intended use .

Future Directions

Future research on thiazoles and phenyl compounds may focus on their potential applications in medicine, particularly in the treatment of cancer .

properties

IUPAC Name

1-(4-tert-butylphenyl)-6-methoxy-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4S/c1-25(2,3)15-7-5-14(6-8-15)20-19-21(28)17-10-9-16(30-4)13-18(17)31-22(19)23(29)27(20)24-26-11-12-32-24/h5-13,20H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQFRYHVALHOLFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC=CS4)OC5=C(C3=O)C=CC(=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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